![molecular formula C13H17NO2S2 B3008950 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone CAS No. 1351615-64-9](/img/structure/B3008950.png)
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the spirocyclic family of compounds, which have unique structural features that make them attractive for a variety of research applications. In 5]decan-8-yl)-2-(thiophen-2-yl)ethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis of Novel Compounds
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone and its derivatives have been a focal point for synthesizing new spiroheterocyclic systems with potential biological activities. Research has demonstrated the synthesis of spirothiazolidinones, spirothiazolopyrans, spirothiazolothiopyrans, and spirothiazolodihyropyridines from such compounds, showcasing their versatility in generating novel chemical entities with diverse biological functions (A. Al-Ahmadi & M. El-zohry, 1994).
Antiviral Activity
The structural framework of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone has been explored for antiviral properties. A series of derivatives bearing amide groups and various substitutions exhibited significant activity against human coronavirus, including potent inhibition of replication. This highlights the scaffold's potential in antiviral drug development, particularly for respiratory viruses (Çağla Begüm Apaydın et al., 2019).
Antimicrobial and Antifungal Properties
Further studies have extended the utility of these compounds to antimicrobial and antifungal applications. Novel spirothiazolidinone derivatives synthesized from 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting their use in developing new antimicrobial agents with high efficacy and selectivity (Çağla Begüm Apaydın et al., 2020).
Anticancer Potential
The exploration of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone derivatives for anticancer activity revealed promising results. Certain derivatives demonstrated moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116, indicating their potential as a scaffold for developing new anticancer agents (E. M. Flefel et al., 2017).
Drug Discovery Modules
The compound's structural uniqueness also makes it a candidate for constructing multifunctional modules in drug discovery. Research into thia/oxa-azaspiro[3.4]octanes, closely related to 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone, has shown that these spirocycles can act as novel, multifunctional, and structurally diverse modules for drug discovery, underscoring the compound's relevance in the search for new therapeutic agents (D. Li, M. Rogers-Evans, & E. Carreira, 2013).
properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c15-12(10-11-2-1-8-17-11)14-5-3-13(4-6-14)16-7-9-18-13/h1-2,8H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPIXXSJTIEETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone |
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